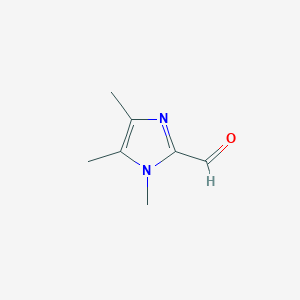
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
Copper-Catalyzed Oxidative Coupling Reaction : A synthesis method involves copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, preserving the aldehyde group, using cheap catalysts, high atom economy, and mild conditions (Li et al., 2015).
Synthesis from 4-Methyl-1H-imidazole-5-carbaldehyde : Another method starts from 4-methyl-1H-imidazole-5-carbaldehyde, modifying the N-1 atom of the imidazole ring with different alkyl groups. This process also includes methylating both N atoms to produce 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, a precursor for other imidazolium derivatives (Orhan et al., 2019).
Molecular Structure Analysis
- Crystal and Molecular Structure : The crystal and molecular structure of related imidazole derivatives, like 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, provides insights into the structural characteristics of imidazole derivatives, including intermolecular interactions and crystal packing (Banu et al., 2010).
Chemical Reactions and Properties
- Formation of C-N Bonds : An innovative method to form C-N bonds involves a silver-catalyzed domino reaction of amidines and ynals, offering a new route to synthesize imidazole-5-carbaldehydes, which are key intermediates in fine chemical production (Wang et al., 2017).
Physical Properties Analysis
- Crystal Structures : Understanding the crystal structures of imidazole derivatives, such as 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde and related compounds, reveals crucial information about their physical properties, including crystal systems, dimensions, and stabilizing forces (Ambalavanan et al., 2003).
Chemical Properties Analysis
- Synthesis of pH-Sensitive Spin Probes : Imidazole derivatives' reactivity, particularly in synthesizing new pH-sensitive spin probes, demonstrates their diverse chemical properties. This involves converting oximes into cyano derivatives and subsequently into stable nitroxides (Kirilyuk et al., 2003).
Wissenschaftliche Forschungsanwendungen
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazoles:
-
Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are often used in the synthesis of various drugs due to their versatile chemical properties.
-
Dyes for Solar Cells and Other Optical Applications : Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles . They can be used in the synthesis of dyes due to their ability to donate and accept electrons.
-
Functional Materials : Imidazoles are being deployed in the creation of functional materials . Their unique chemical structure allows them to form complex compounds with various properties.
-
Catalysis : Imidazoles are also used in catalysis . They can act as a catalyst in various chemical reactions due to their ability to speed up reactions without being consumed.
-
Synthetic Chemistry : Imidazoles find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions.
-
Industry : Imidazoles and their derivatives possess remarkable versatility, finding applications in industry .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4,5-trimethylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPLWUJHUAFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595114 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
185910-12-7 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



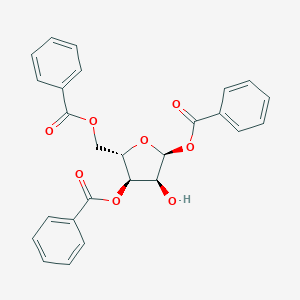
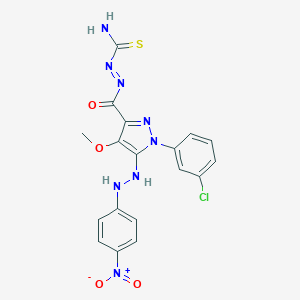
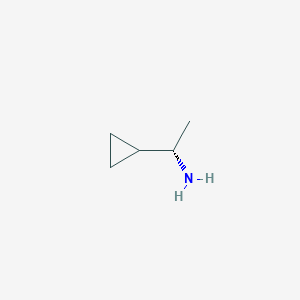
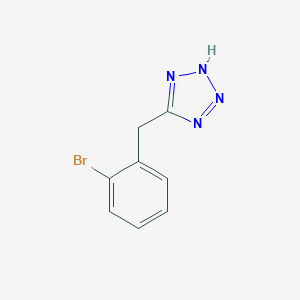
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
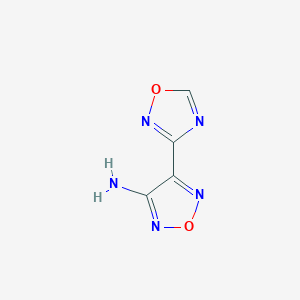
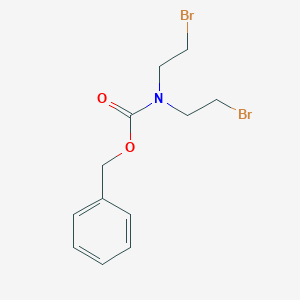
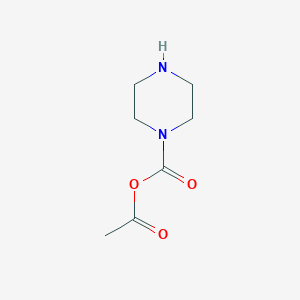
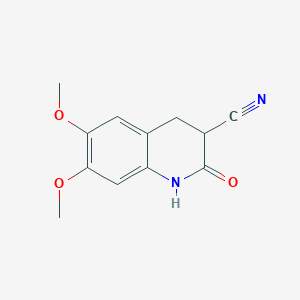
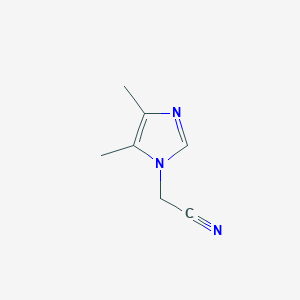
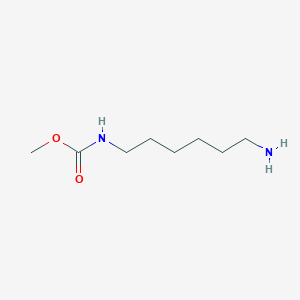
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)